delta-12-Prostaglandin J2
Overview
Description
Delta12-Prostaglandin J2 is a naturally occurring derivative of Prostaglandin D2. It belongs to the family of cyclopentenone prostaglandins, which are known for their diverse biological activities. Delta12-Prostaglandin J2 has been studied extensively for its role in various physiological processes, including inflammation, apoptosis, and cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta12-Prostaglandin J2 is synthesized from Prostaglandin D2 through a series of dehydration reactions. The synthesis involves the conversion of Prostaglandin D2 to Prostaglandin J2, which then undergoes further dehydration to form Delta12-Prostaglandin J2 . The reaction conditions typically involve the use of mild acidic or basic catalysts to facilitate the dehydration process.
Industrial Production Methods
The industrial production of Delta12-Prostaglandin J2 follows similar synthetic routes as described above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Delta12-Prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Delta12-Prostaglandin J2, each with distinct biological activities .
Scientific Research Applications
Delta12-Prostaglandin J2 has numerous scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of cyclopentenone prostaglandins.
Biology: It plays a role in cell signaling pathways and is used to study cellular responses to stress and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Mechanism of Action
Delta12-Prostaglandin J2 exerts its effects through multiple mechanisms:
Interaction with Cellular Proteins: It forms covalent bonds with nucleophilic sites on target proteins through a Michael addition reaction.
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, influencing gene expression and cellular differentiation.
Induction of Apoptosis: It can induce apoptosis in certain cell types through caspase activation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: The precursor of Delta12-Prostaglandin J2, involved in various physiological processes.
Prostaglandin J2: An intermediate in the synthesis of Delta12-Prostaglandin J2, with similar biological activities.
15-Deoxy-Delta12,14-Prostaglandin J2: Another cyclopentenone prostaglandin with anti-inflammatory and anti-cancer properties.
Uniqueness
Delta12-Prostaglandin J2 is unique due to its specific structure and the distinct biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319130 | |
Record name | Δ12-PGJ2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Delta-12-Prostaglandin J2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-54-7, 102839-03-2 | |
Record name | Δ12-PGJ2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Δ12-PGJ2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Delta-12-Prostaglandin J2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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